

A Spectroscopic Comparison of 4,5-Dibromo-2-furoic Acid and Its Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dibromo-2-furoic acid

Cat. No.: B039660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4,5-Dibromo-2-furoic acid** and its methyl, ethyl, and propyl esters. The following sections present available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for these techniques. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **4,5-Dibromo-2-furoic acid** and its esters. It is important to note that while data for the parent acid and its methyl ester are partially available, comprehensive experimental data for the ethyl and propyl esters are not readily found in publicly accessible databases.

¹H NMR (Proton NMR) Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
4,5-Dibromo-2-furoic acid	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Methyl 4,5-dibromo-2-furoate	CDCl ₃	7.18	s	H-3
3.90	s	-OCH ₃		
Ethyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Propyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available	Data Not Available

s = singlet

¹³C NMR (Carbon-13 NMR) Data

Compound	Solvent	Chemical Shift (δ) ppm
4,5-Dibromo-2-furoic acid	Data Not Available	
Methyl 4,5-dibromo-2-furoate	Data Not Available	
Ethyl 4,5-dibromo-2-furoate	Data Not Available	
Propyl 4,5-dibromo-2-furoate	Data Not Available	

IR (Infrared) Spectroscopy Data

Compound	Sample Prep	Key Absorption Bands (cm ⁻¹)	Assignment
4,5-Dibromo-2-furoic acid	Data Not Available	Data Not Available	Data Not Available
Methyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available
Ethyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available
Propyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available

Mass Spectrometry (MS) Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
4,5-Dibromo-2-furoic acid	GC-MS	269.88 (calculated)[1]	Data Not Available
Methyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available
Ethyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available
Propyl 4,5-dibromo-2-furoate	Data Not Available	Data Not Available	Data Not Available

Experimental Protocols

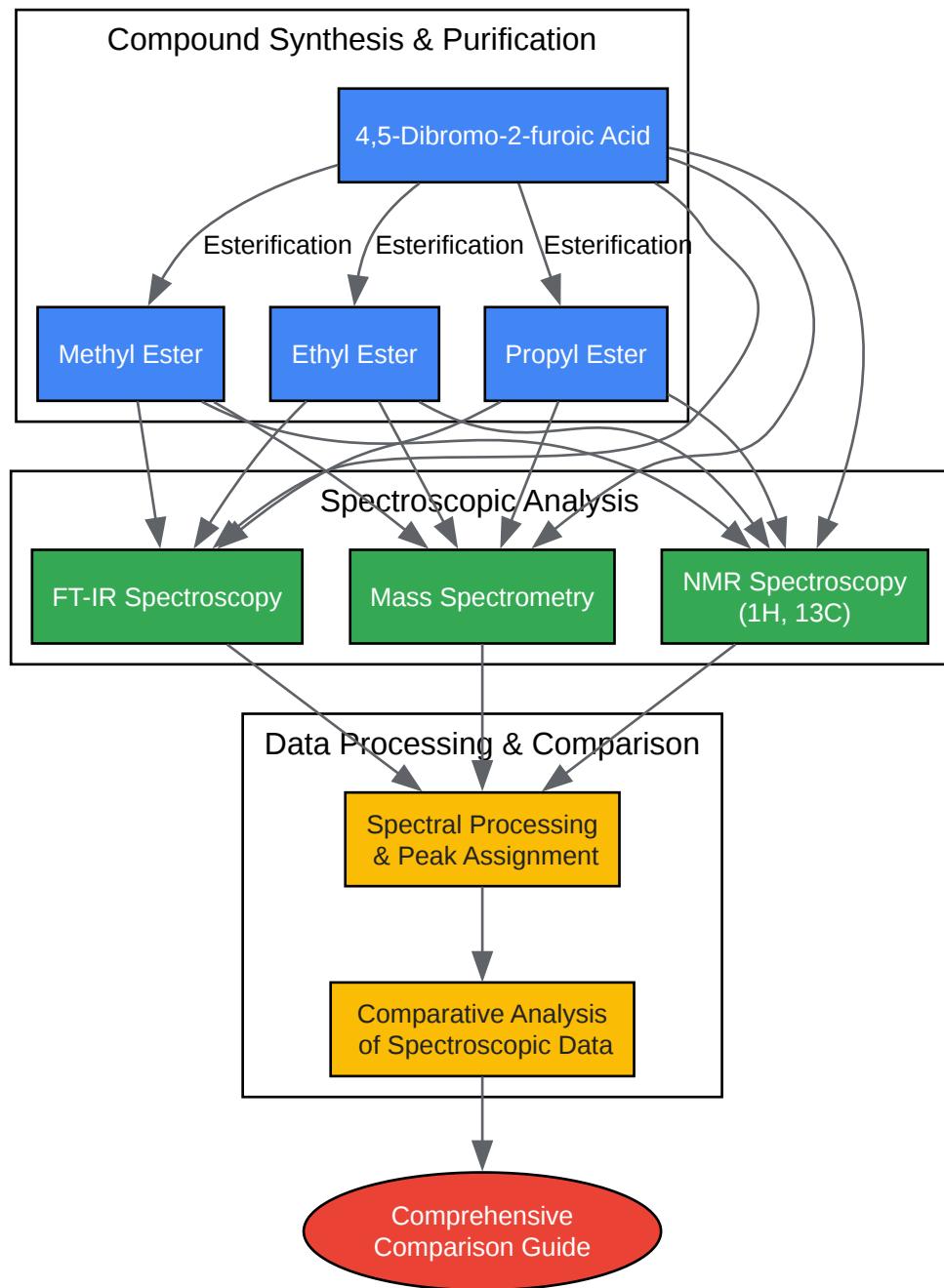
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared spectrometer is used.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of **4,5-Dibromo-2-furoic acid** and its esters.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 4,5-Dibromo-2-furoic Acid and Its Esters]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039660#spectroscopic-comparison-of-4-5-dibromo-2-furoic-acid-and-its-esters>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com